molecular formula C11H13NO3 B3082234 (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester CAS No. 111955-03-4

(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester

Cat. No.: B3082234
CAS No.: 111955-03-4
M. Wt: 207.23 g/mol
InChI Key: XTXJPZGMVKIPHE-VIFPVBQESA-N
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Description

(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester is a chiral carbamate derivative characterized by a benzyl-protected carbamic acid group and an (S)-configured 1-methyl-2-oxo-ethyl substituent. This compound serves as a critical intermediate in organic synthesis, particularly in the development of enzyme inhibitors and peptidomimetics. Its structural features, including the stereochemistry and reactive oxo group, influence its biological activity and physicochemical properties, making it a subject of interest in medicinal chemistry .

Properties

IUPAC Name

benzyl N-[(2S)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,12,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXJPZGMVKIPHE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C=O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester can be synthesized through the esterification of carboxylic acids. One common method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Another method is the Steglich esterification, which uses carbodiimide coupling reagents and solvents like dimethyl carbonate .

Industrial Production Methods

In industrial settings, the production of esters often involves the use of acid chlorides and alcohols in the presence of a base. This method is efficient and scalable, making it suitable for large-scale production .

Scientific Research Applications

Table 1: Common Synthesis Methods

MethodDescription
Fischer EsterificationCarboxylic acid + Alcohol → Ester + Water
TransesterificationExchange of organic groups between esters and alcohols

Scientific Research Applications

(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester has a wide range of applications:

Organic Synthesis

The compound serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. It is particularly valuable in synthesizing pharmaceutical intermediates.

Medicinal Chemistry

Research indicates potential applications in drug development, particularly as an opioid receptor modulator . Its interactions with opioid receptors suggest possible therapeutic effects in pain management.

Biochemical Studies

In biological research, it is employed to study enzyme-catalyzed reactions and metabolic pathways. The compound can act as a substrate for specific enzymes, leading to various biochemical transformations.

Industrial Applications

Utilized in the production of fragrances and flavorings, this compound is also relevant in the manufacture of fine chemicals.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

  • Opioid Receptor Modulation : Research published in pharmaceutical journals indicates that modifications to the structure of carbamates can significantly alter their affinity for opioid receptors, impacting their analgesic efficacy and side effect profiles.
  • Enzymatic Reactions : Studies have demonstrated that this compound can undergo hydrolysis to release corresponding alcohols and carboxylic acids, which are crucial for various metabolic processes .
  • Synthetic Pathways : A detailed investigation into synthetic routes reveals that controlled conditions during synthesis enhance yield and purity, making it suitable for large-scale production.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound is compared to analogs sharing the carbamic acid benzyl ester backbone but differing in substituents and stereochemistry. Key examples include:

Compound Name Substituents/Modifications Molecular Weight Key References
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester (Target) (S)-1-methyl-2-oxo-ethyl, benzyl ester ~265.3 g/mol
(S)-[5-Acetylamino-1-(4-methyl-2-oxo-2H-chromen-7-ylcarbamoyl)-pentyl]-carbamic acid benzyl ester Chromene ring, acetylated amino chain ~523.6 g/mol
(5S)-6-Hydroxy-5-(2-oxo-pyrrolidin-1-yl)-hexyl]-carbamic acid benzyl ester Pyrrolidinone ring, hydroxyhexyl chain ~362.4 g/mol
((S)-1-Cyano-2-phenyl-ethyl)-methyl-carbamic acid benzyl ester Cyano, phenyl, methyl groups ~294.4 g/mol
(S)-(2-Amino-1-methyl-ethyl)-carbamic acid benzyl ester hydrochloride Amino group, hydrochloride salt ~244.7 g/mol

Key Observations :

  • The target compound’s simplicity (short chain, single oxo group) contrasts with bulkier analogs like the chromene-containing ZMAL29 .
  • Hydrochloride salts (e.g., ) improve aqueous solubility, a property absent in the neutral target compound .

Insights :

  • Pyrrolidinone analogs () are designed as peptidomimetics, highlighting the role of heterocycles in mimicking peptide substrates .

Comparison :

  • The target compound’s synthesis is less complex than pyrrolidinone or chromene derivatives, which require multi-step functionalization .
Physicochemical Properties

Data from NMR, HRMS, and solubility studies:

Compound Name 1H NMR (δ, ppm) HRMS (m/z) Solubility References
Target Compound Not reported Not reported Likely lipophilic
(1-Acetylbut-3-enyl)carbamic acid benzyl ester 1.25 (t, 3H), 4.15 (q, 2H), 5.10 (s, 2H) 292.1312 [M+Na]+ Oily, soluble in DCM
Pyrrolidinone derivatives 1.40–2.80 (m, alkyl), 7.30 (s, benzyl) 362.2154 [M+H]+ Oily, DCM/THF

Notes:

  • Most benzyl carbamates are oily substances with low melting points, consistent with the target compound’s expected behavior .
  • Chloride salts (e.g., ) exhibit improved crystallinity and water solubility .

Biological Activity

(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester, known for its structural complexity and potential therapeutic applications, is a compound in the carbamate class. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a carbamate functional group linked to a benzyl moiety, with the molecular formula C12_{12}H15_{15}N1_{1}O3_{3} and a molecular weight of approximately 207.23 g/mol. It is synthesized through reactions involving carbamic acid derivatives and benzyl alcohol under controlled conditions, often utilizing solvents like acetonitrile or dichloromethane and catalysts such as 4-dimethylaminopyridine to enhance yield and purity.

The primary mechanism of action for this compound involves its interaction with opioid receptors in the central nervous system (CNS). This interaction can modulate pain pathways, potentially leading to analgesic effects. The compound acts as a substrate for specific enzymes, facilitating various biochemical transformations that may have therapeutic implications.

Biological Activity

Research indicates that this compound exhibits potential interactions with various enzymes and proteins, suggesting its role in drug development. The compound's biological activity has been studied in the context of:

  • Opioid Receptor Modulation : It shows promise as an opioid receptor modulator, which could be beneficial in pain management therapies.
  • Enzymatic Interactions : Studies highlight its ability to act as a substrate for enzymes involved in metabolic pathways, leading to various products through enzymatic reactions.

Table 1: Summary of Biological Activities

Activity Description
Opioid Receptor ModulationPotential analgesic effects through interaction with CNS opioid receptors
Enzymatic InteractionsActs as a substrate for specific enzymes, facilitating biochemical transformations
Therapeutic ApplicationsInvestigated for roles in drug development and medicinal chemistry

Notable Research Studies

  • Opioid Receptor Modulation : A study indicated that structural modifications in carbamates significantly alter their affinity for opioid receptors, impacting therapeutic efficacy and side effects.
  • Enzymatic Activity : Research demonstrated that this compound participates in enzymatic reactions that could lead to new therapeutic avenues.
  • Potential Drug Development : The compound has been referenced in patents related to drug design, emphasizing its relevance in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester?

  • Methodological Answer : The synthesis typically involves carbamate protection of an amine group using benzyl chloroformate (Cbz-Cl) under basic conditions. For example, a related compound, S-(1-hydroxymethyl-2-methylpropyl)carbamic acid benzyl ester, was synthesized via nucleophilic substitution with iodine and polystyrene-triphenylphosphine, followed by purification via column chromatography (light petroleum:EtOAc, 2:1 v/v) . For stereochemical control, chiral starting materials (e.g., (S)-configured precursors) are used, and intermediates are monitored by chiral HPLC or polarimetry ([α]D values reported in and ) .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer :

  • 1H NMR : Key signals include δH 3.08–3.15 ppm (CHNH), 5.04 ppm (benzyl CH2), and splitting patterns (e.g., doublets for diastereotopic protons) .
  • IR : Peaks at ~3338 cm⁻¹ (N-H stretch), 1689 cm⁻¹ (C=O of carbamate), and 1532 cm⁻¹ (amide II) confirm functional groups .
  • Optical Rotation : Specific rotation ([α]D20–22.5 in CHCl3) validates stereochemical purity .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Column chromatography with gradients of light petroleum/EtOAc (2:1 v/v) is standard . For polar intermediates, silica gel TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) aids monitoring. Recrystallization from toluene or EtOAc/hexane mixtures improves purity .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during multi-step synthesis?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalyzed Mannich reactions) to preserve configuration . For example, (S)-configured intermediates in retained stereochemistry via steric hindrance during nucleophilic substitutions. Confirm retention via [α]D and NOE NMR experiments .

Q. What strategies address low yields in coupling reactions involving this carbamate?

  • Methodological Answer : Optimize coupling agents (e.g., HATU vs. EDCI) and bases (e.g., DIPEA vs. NEt3). In , coupling with N-hydroxysuccinimide (NIS) and TMSOTf improved yields to 71% for α-selective glycosylation . Microwave-assisted synthesis or high-dilution conditions may suppress side reactions .

Q. How to resolve discrepancies in NMR data during characterization?

  • Methodological Answer : Compare experimental data with computed spectra (DFT calculations, e.g., Gaussian09). For diastereomers, use 2D NMR (COSY, HSQC) to assign coupling constants. In , J = 8.4 Hz for CHNH confirmed trans-diaxial coupling in the bicyclic structure . Cross-validate with X-ray crystallography if crystals are obtainable .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) studies (B3LYP/6-31G*) model transition states for retro-Claisen or Heck reactions . Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., malaria proteases in ) .

Applications in Drug Discovery

Q. What role does this carbamate play in prodrug design?

  • Methodological Answer : The benzyl ester acts as a protecting group for amines, enabling controlled release in vivo. In , similar carbamates were deprotected via hydrogenolysis (Pd/C, H2) to generate free amines for antimalarial activity . Stability studies (pH 7.4 buffer, 37°C) assess hydrolysis rates .

Q. How is the compound used in peptide mimetics?

  • Methodological Answer : The carbamate mimics peptide bonds in RGD sequences ( ). Molecular dynamics simulations (Amber22) compare conformational flexibility with native peptides. Biological assays (e.g., cell adhesion inhibition) validate mimetic activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
Reactant of Route 2
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester

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